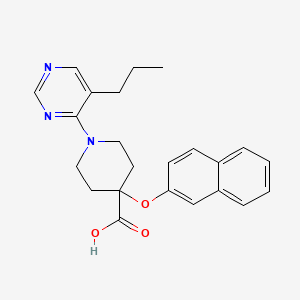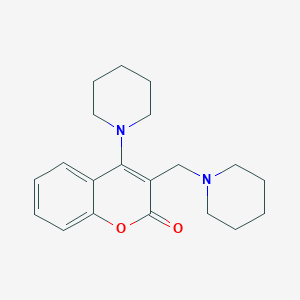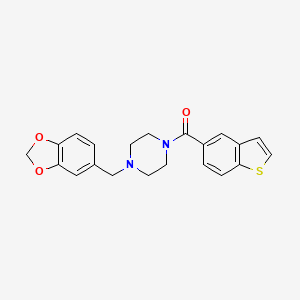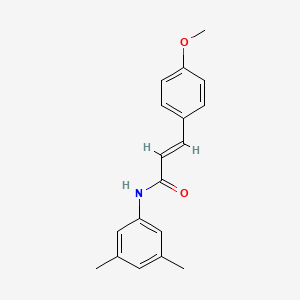![molecular formula C19H19N3O B5567841 2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)
2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.152812238 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole, as part of the benzimidazole derivatives, shows promising antibacterial properties. A study by He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles, revealing their effectiveness against both Gram-positive and Gram-negative bacteria, especially enterococci, positioning them as potential antibacterial agents (He et al., 2003).
Antifungal Applications
Benzimidazole derivatives have been evaluated for their antifungal activities. Khabnadideh et al. (2012) explored the synthesis of benzimidazole derivatives and their efficacy against species like Candida and Aspergillus, with certain derivatives showing significant antifungal activities (Khabnadideh et al., 2012).
Antinociceptive Properties
Research into the antinociceptive (pain-relieving) activities of benzimidazole-piperidine derivatives has been conducted. Özkay et al. (2017) synthesized a series of these derivatives and found that they exhibited central and peripheral antinociceptive activities, indicating their potential as pain relief agents (Özkay et al., 2017).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives have been studied as corrosion inhibitors. Yadav et al. (2016) demonstrated that certain benzimidazole derivatives effectively inhibit corrosion of steel in acidic environments, highlighting their utility in industrial applications (Yadav et al., 2016).
Anticancer Potential
Benzimidazole derivatives also exhibit potential in cancer treatment. Yurttaş et al. (2020) synthesized novel benzimidazole derivatives and tested them against lung cancer cell lines, observing significant cytotoxic and apoptotic properties, suggesting their potential as chemotherapeutic agents (Yurttaş et al., 2020).
Antihistaminic Activity
The antihistaminic properties of benzimidazole-piperidine derivatives have been explored. Janssens et al. (1985) synthesized and evaluated N-heterocyclic 4-piperidinamines, finding potent antihistamine properties, useful in treating allergic reactions (Janssens et al., 1985).
Direcciones Futuras
The future directions for “2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole” could involve further exploration of its potential pharmacological applications, particularly in the field of anticancer research . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
[2-(1H-benzimidazol-2-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(22-12-6-1-7-13-22)15-9-3-2-8-14(15)18-20-16-10-4-5-11-17(16)21-18/h2-5,8-11H,1,6-7,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQBTCFUGSFJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)
![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)
![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![4-{[6-(benzyloxy)pyridazin-3-yl]oxy}-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B5567835.png)
![2-Amino-4-thiophen-2-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)
![ethyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5567850.png)
![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

